2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a combination of imidazole, chromeno, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting with the preparation of the imidazole and chromeno-pyrrole intermediates. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia . The chromeno-pyrrole core is typically constructed via cyclization reactions involving appropriate precursors . The final step involves the coupling of the imidazole and chromeno-pyrrole intermediates under specific reaction conditions, such as the use of a strong base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety is known to bind to metal ions in enzyme active sites, thereby inhibiting their activity . The chromeno-pyrrole core may interact with various biological pathways, modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(1H-IMIDAZOL-1-YL)-3-(4-METHYLPHENYL)PROPANE-1,3-DIONE: Similar structure but lacks the chromeno-pyrrole core.
2-(1H-IMIDAZOL-1-YL)-1-(4-METHYLPHENYL)ETHANONE: Contains an imidazole and phenyl group but differs in the overall structure.
Uniqueness
2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of imidazole, chromeno, and pyrrole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C28H29N3O3 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-(3-imidazol-1-ylpropyl)-6,7-dimethyl-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H29N3O3/c1-17(2)20-6-8-21(9-7-20)25-24-26(32)22-14-18(3)19(4)15-23(22)34-27(24)28(33)31(25)12-5-11-30-13-10-29-16-30/h6-10,13-17,25H,5,11-12H2,1-4H3 |
InChI Key |
VFGKBSYHCJLCKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
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